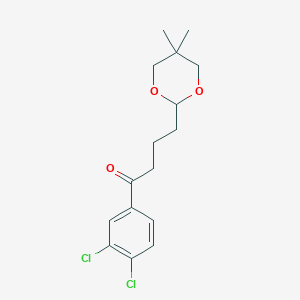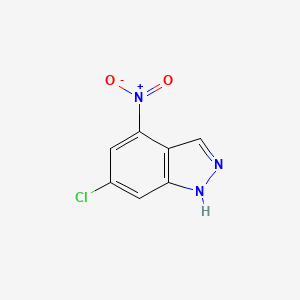
5-(m-Tolyl)nicotinic acid
描述
5-(m-Tolyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a nicotinic acid core with a meta-tolyl group attached to the fifth position of the pyridine ring
作用机制
Target of Action
5-(m-Tolyl)nicotinic acid, also known as 5-(3-METHYLPHENYL)NICOTINIC ACID, is a bioactive aromatic compound that has been found to bind with high affinity to multiple receptors . One of its primary targets is the Neuronal acetylcholine receptor alpha-4 (CHRNA4) . CHRNA4 is a successful target for various drugs and is involved in several diseases such as aneurysm/dissection, hypertensive crisis, and hypotension . It plays a crucial role in the transmission of nerve impulses across synapses .
Mode of Action
It is thought to promote the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This interaction with its targets leads to changes in cellular processes, potentially influencing various biological activities .
Biochemical Pathways
This compound may affect several biochemical pathways. For instance, it may influence the degradation of tryptophan in higher plants, leading to the production of Indole-3-acetic acid . Additionally, it may be involved in the nicotine degradation pathway, which includes the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) .
Pharmacokinetics
Methyl nicotinate, for example, acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Result of Action
Related compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化分析
Biochemical Properties
5-(m-Tolyl)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinic acid phosphoribosyltransferase, an enzyme involved in the Preiss-Handler pathway for NAD biosynthesis . This interaction facilitates the conversion of nicotinic acid to nicotinamide adenine dinucleotide (NAD), a crucial cofactor in redox reactions. Additionally, this compound can bind to specific transporters such as SLC5A8 and SLC22A1, which mediate its cellular uptake .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of NAD-dependent enzymes, thereby affecting metabolic pathways such as glycolysis and the pentose phosphate pathway . Furthermore, this compound can impact gene expression by acting as a precursor for NAD, which is involved in epigenetic regulation through sirtuins and poly(ADP-ribose) polymerases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to nicotinic acid receptors, leading to the activation of downstream signaling pathways . This binding can result in the inhibition or activation of specific enzymes, such as those involved in lipid metabolism. Additionally, this compound can influence gene expression by modulating the activity of transcription factors like cAMP response element-binding protein (CREB) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic flux and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it can enhance metabolic activity and improve lipid profiles . At high doses, it may cause adverse effects such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a precursor for NAD biosynthesis via the Preiss-Handler pathway . This pathway involves the conversion of nicotinic acid to nicotinamide mononucleotide (NMN) and subsequently to NAD . The compound also affects the pyridine nucleotide cycle, influencing the levels of NAD and NADP in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through transporters such as SLC5A8 and SLC22A1 . Once inside the cell, it can be distributed to various organelles, including the mitochondria and nucleus, where it exerts its biochemical effects .
Subcellular Localization
This compound is localized in different subcellular compartments, depending on its function. It is primarily found in the cytoplasm and mitochondria, where it participates in metabolic reactions . The compound can also be transported to the nucleus, where it influences gene expression by modulating the activity of NAD-dependent enzymes . Specific targeting signals and post-translational modifications may direct this compound to these compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(m-Tolyl)nicotinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine. These processes are designed to be efficient and environmentally friendly, minimizing the production of harmful by-products .
化学反应分析
Types of Reactions: 5-(m-Tolyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
科学研究应用
5-(m-Tolyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
相似化合物的比较
Nicotinic Acid: The parent compound, known for its role in reducing cholesterol levels.
m-Tolyl Derivatives: Other derivatives with similar structures but different substituents on the aromatic ring.
Uniqueness: 5-(m-Tolyl)nicotinic acid is unique due to the presence of the meta-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its efficacy in certain applications compared to other nicotinic acid derivatives .
属性
IUPAC Name |
5-(3-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-3-2-4-10(5-9)11-6-12(13(15)16)8-14-7-11/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXMMUCUYGOXEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646970 | |
| Record name | 5-(3-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887973-34-4 | |
| Record name | 5-(3-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene](/img/structure/B1360799.png)







